molecular formula C11H18O2 B12673480 (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid CAS No. 39850-65-2

(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid

Katalognummer: B12673480
CAS-Nummer: 39850-65-2
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: QJZWXXJNTXTQNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid: is an organic compound with the molecular formula C11H18O2. It is characterized by a bicyclic structure with two methyl groups attached to the bicycloheptane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with acetic acid or its derivatives. One common method involves the alkylation of bicyclo[2.2.1]heptane with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functional group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Wirkmechanismus

The mechanism by which (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid is unique due to the presence of the dimethyl groups, which can influence its reactivity and physical properties. This makes it distinct from other bicyclo[2.2.1]heptane derivatives and valuable for specific applications .

Eigenschaften

CAS-Nummer

39850-65-2

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C11H18O2/c1-11(2)8-4-3-7(5-8)9(11)6-10(12)13/h7-9H,3-6H2,1-2H3,(H,12,13)

InChI-Schlüssel

QJZWXXJNTXTQNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(C2)C1CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.